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Methyl Myristate

Cat. No.: B130059
CAS No.: 124-10-7
M. Wt: 242.40 g/mol
InChI Key: ZAZKJZBWRNNLDS-UHFFFAOYSA-N
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Description

Contextualizing Methyl Tetradecanoate (B1227901) within the Broader Field of Fatty Acid Methyl Esters (FAMEs) Research

Methyl tetradecanoate is a specific type of fatty acid methyl ester, commonly abbreviated as FAME. FAMEs are a class of organic compounds produced by the transesterification of fats and oils, which involves reacting triglycerides with methanol (B129727). Methyl tetradecanoate is the formal condensation product of the carboxy group of tetradecanoic acid (more commonly known as myristic acid) with methanol. nih.govebi.ac.uk Its chemical formula is C₁₅H₃₀O₂, and it belongs to the class of compounds known as fatty acid methyl esters, which are characterized by a fatty acid esterified with a methyl group. hmdb.cafoodb.ca

The study of FAMEs is a cornerstone of lipid research due to their widespread presence and diverse applications. This class of molecules serves as the primary component of biodiesel, a renewable alternative to petroleum-based diesel fuel. mdpi.com The specific composition of FAMEs, including the presence and proportion of methyl tetradecanoate, influences critical fuel properties such as cetane number, viscosity, and oxidation stability. researchgate.netajol.info

Beyond biofuels, FAMEs are central to food science and metabolomics. They are identified as key volatile compounds that contribute to the flavor and fragrance profiles of various foods and plants. ebi.ac.uksmolecule.com In biological research, the analysis of FAME profiles from cellular membranes is a technique used to identify and differentiate between bacterial species. restek.com Furthermore, specific FAMEs are investigated as potential biomarkers for diagnosing and understanding human diseases. nih.gov Methyl tetradecanoate, as a C14:0 FAME (denoting 14 carbons and zero double bonds), is a frequent subject in these research areas, valued for its distinct physical and chemical properties imparted by its specific chain length. smolecule.comlarodan.com

Table 1: Physicochemical Properties of Methyl Tetradecanoate

Property Value Source
IUPAC Name methyl tetradecanoate nih.gov
Synonyms Methyl myristate, Tetradecanoic acid, methyl ester nih.govchemeo.com
Molecular Formula C₁₅H₃₀O₂ larodan.com
Molecular Weight 242.40 g/mol nih.govchemeo.com
Appearance Colorless, oily liquid or white, waxy solid nih.gov
Melting Point 18.5 - 19 °C nih.govhmdb.ca
Boiling Point 295 °C nih.gov
Density 0.8671 g/cm³ at 20 °C nih.gov

| Solubility | Insoluble in water; miscible in ether and ethanol (B145695) | nih.govontosight.ai |

Historical Trajectories and Milestones in Methyl Tetradecanoate Scholarly Inquiry

Scholarly interest in methyl tetradecanoate and its parent acid, myristic acid, dates back to early investigations into the composition of natural fats and oils. Initial research, evidenced by publications from the 1940s and 1950s, focused on determining the fundamental physical properties of the compound, such as its vapor pressure and phase change behavior. nist.gov Its identification as a natural product in various plants and as a contributor to the flavor of certain foods established its relevance in food chemistry. nih.gov The assignment of a FEMA (Flavor and Extract Manufacturers Association) number, 2722, signifies its long-standing use as a recognized synthetic flavoring substance. nih.gov

A significant milestone in the study of methyl tetradecanoate, and indeed all FAMEs, was the development and refinement of gas chromatography (GC) in the mid-20th century. This analytical technique, often coupled with mass spectrometry (GC-MS), revolutionized lipid analysis. It provided a reliable method to separate complex mixtures of FAMEs and identify individual components like methyl tetradecanoate with high precision and sensitivity. nih.govrestek.com This analytical advancement enabled researchers to detect methyl tetradecanoate in a wide array of biological and industrial samples, from insect pheromone glands to biodiesel fuels, paving the way for the diverse research fields that study it today. ikm.org.mysciengine.com Early work also established methods for its synthesis, primarily through the esterification of tetradecanoic acid with methanol, a fundamental reaction still employed in contemporary research and industrial production. smolecule.com

Current Research Paradigms and Emerging Frontiers in Methyl Tetradecanoate Investigations

Contemporary research on methyl tetradecanoate is multifaceted, spanning renewable energy, chemical ecology, human health, and analytical science.

Table 2: Methyl Tetradecanoate Content in Biodiesel from Various Sources

Biodiesel Source Methyl Tetradecanoate Content (%) Analytical Method
Curcubita pepo Seed Oil 0.4 GC-MS
Waste Fish Oil 8.12 GC-MS

Pheromone and Allelochemical Research: In the field of chemical ecology, methyl tetradecanoate has been identified as a component of the pheromone blends of several insect species. It is found in the rectal gland volatiles of fruit flies like Bactrocera tryoni and in the pheromone glands of moths such as Ostrinia nubilalis (European corn borer). oup.combioone.org Its role can vary from being a direct precursor to active pheromone components to potentially being part of the broader chemical signature used in insect communication. sciengine.combioone.org

Table 3: Identification of Methyl Tetradecanoate in Insect Species

Insect Species Gland/Source Role
Ostrinia nubilalis (European Corn Borer) Pheromone Gland Common fatty acid methyl ester
Bactrocera tryoni (Queensland Fruit Fly) Rectal Glands Volatile compound

Biomarker and Metabolomics Studies: An emerging frontier is the investigation of methyl tetradecanoate and related fatty acids as biomarkers for disease. Altered lipid metabolism is a known hallmark of various pathologies. nih.gov For example, some studies are exploring urinary fatty acids, including derivatives of tetradecanoic acid, as potential non-invasive biomarkers for prostate cancer. nih.gov In metabolomics, it is identified in analyses of fecal samples, where its presence can reflect diet and the metabolic activity of the gut microbiota. scirp.org

Analytical and Synthetic Chemistry: In analytical chemistry, methyl tetradecanoate serves as a crucial reference standard for the identification and quantification of myristic acid in complex samples, from plant extracts to industrial oils. smolecule.com Isotopically labeled versions, such as METHYL TETRADECANOATE-D27, are used as internal standards to improve the accuracy and precision of quantitative analyses. lookchem.cn Research also continues into novel and more efficient synthesis methods, such as microwave-assisted transesterification, to produce FAMEs like methyl tetradecanoate for research and industrial use. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B130059 Methyl Myristate CAS No. 124-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl tetradecanoate
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InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3
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InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C15H30O2
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DSSTOX Substance ID

DTXSID5027019
Record name Methyl tetradecanoate
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Molecular Weight

242.40 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour
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Boiling Point

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg
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Solubility

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water
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Density

0.8671 @ 20 °C, 0.870(15.5°)
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Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C
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Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

CAS No.

124-10-7
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Melting Point

19 °C, 18.5 °C
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Record name Methyl tetradecanoate
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Biological and Biochemical Research Aspects of Methyl Tetradecanoate

Biosynthesis and Metabolic Pathways of Methyl Tetradecanoate (B1227901)

The formation of methyl tetradecanoate involves the esterification of its fatty acid precursor, tetradecanoic acid. This process is part of the broader fatty acid metabolism within an organism. hmdb.ca

The biosynthesis of methyl tetradecanoate fundamentally requires two precursors: tetradecanoic acid and a methyl group donor.

Tetradecanoic Acid (Myristic Acid): This 14-carbon saturated fatty acid is the primary backbone of methyl tetradecanoate. It is synthesized through the fatty acid synthase (FAS) system, a multi-enzyme pathway that builds fatty acids from acetyl-CoA and malonyl-CoA precursors. aocs.orgwikipedia.org The cycle involves a series of condensation, reduction, dehydration, and further reduction reactions to elongate the fatty acid chain, two carbons at a time. aocs.org

Methyl Group Donor: The methyl group is typically provided by S-adenosyl-L-methionine (SAM), a common co-substrate involved in methyl group transfers. nih.gov

The esterification reaction, which joins the tetradecanoic acid and the methyl group, is catalyzed by specific enzymes. In engineered microbial systems, O-methyltransferases have been shown to effectively produce FAMEs. researchgate.net For instance, the Juvenile Hormone Acid O-Methyltransferase from Drosophila melanogaster (DmJHAMT) has been successfully used in E. coli to methylate free fatty acids, including tetradecanoic acid, in a SAM-dependent manner. nih.gov In nature, other enzymes such as lipases can also catalyze the formation of fatty acid esters through transesterification. mdpi.comkrohne.com This reaction involves the exchange of an ester group from a triglyceride with an alcohol, such as methanol (B129727), to form FAMEs and glycerol (B35011). krohne.comcreative-proteomics.com

Table 1: Key Components in Methyl Tetradecanoate Biosynthesis
ComponentTypeRole in BiosynthesisReference
Tetradecanoic Acid (Myristic Acid)PrecursorProvides the 14-carbon fatty acyl chain. aocs.orgwikipedia.org
S-adenosyl-L-methionine (SAM)Co-substrate/PrecursorDonates the methyl group for esterification. nih.gov
O-MethyltransferasesEnzymeCatalyzes the transfer of a methyl group from SAM to the fatty acid. researchgate.netnih.gov
LipasesEnzymeCan catalyze the formation of FAMEs via transesterification. mdpi.comkrohne.com

The production of methyl tetradecanoate is intrinsically linked to the regulation of fatty acid biosynthesis and the availability of precursors. The synthesis of fatty acids is a highly regulated process, controlled at both the genetic and enzymatic levels to meet the cell's metabolic needs.

Natural Occurrence and Ecological Distribution

Methyl tetradecanoate is found in a diverse range of organisms, from microbes to plants and animals, indicating its varied ecological and biological roles.

Various microorganisms are known to produce fatty acids and their esters. The genus Streptomyces, a prolific source of bioactive secondary metabolites, has been shown to produce a range of fatty acids and their derivatives. nih.govfrontiersin.org GC-MS analysis of extracts from Streptomyces anulatus revealed the presence of several fatty acid methyl esters, suggesting the capability of this genus to synthesize such compounds. tandfonline.com While direct production of methyl tetradecanoate by a specific wild-type microbe is not extensively documented in the provided search results, the presence of the precursor, tetradecanoic acid, is noted in Streptomyces sp. 1S1. nih.gov Furthermore, the detection of methyl tetradecanoate in marine organisms like the clam Paratapes undulatus could potentially be attributed to production by symbiotic microorganisms. japsonline.com

Methyl tetradecanoate is recognized as a plant metabolite. ebi.ac.ukebi.ac.uknih.gov It has been identified as a constituent in the extracts of several plants.

Thesium humile : In this hemiparasitic plant, methyl tetradecanoate was identified as one of several bioactive compounds. Many of the identified fatty acid esters in this plant are reported to possess antibacterial and antifungal properties, suggesting a potential role for methyl tetradecanoate in plant defense. jmaterenvironsci.com

As a volatile compound, methyl tetradecanoate may also function as a fragrance or flavoring agent in plants, playing a role in attracting pollinators or repelling herbivores. ebi.ac.uknih.gov

Table 2: Occurrence of Methyl Tetradecanoate and Related Compounds in Plants
Plant SpeciesCompound IdentifiedPotential RoleReference
Thesium humilen-Tetradecanoic acid methyl esterAntibacterial, Antifungal (as part of a mixture) jmaterenvironsci.com
Gmelina asiaticaEthyl 13-methyl-tetradecanoate (related compound)Contributes to the plant's phytochemical profile nveo.orgcabidigitallibrary.org

In animal and human systems, methyl tetradecanoate is present as a metabolic product. The Human Metabolome Database (HMDB) indicates its detection in human biofluids, including saliva and urine. ebi.ac.uk Its presence is linked to endogenous fatty acid metabolism. hmdb.ca

Investigation of Bioactivities and Molecular Mechanisms

Recent scientific inquiry has increasingly focused on the diverse biological activities of fatty acid methyl esters (FAMEs), including Methyl tetradecanoate, also known as methyl myristate. Research has explored its potential roles in various biological systems, with particular emphasis on its antimicrobial, antifungal, and anticancer properties. These investigations aim to elucidate the molecular mechanisms that underpin its observed bioactivities.

Antimicrobial and Antifungal Activity Studies

Methyl tetradecanoate has been identified as a component in various natural sources exhibiting antimicrobial and antifungal properties. Studies on FAMEs suggest that their efficacy is often linked to their ability to interact with and disrupt microbial cell structures.

The antibacterial action of fatty acid methyl esters like Methyl tetradecanoate is primarily attributed to their interaction with the bacterial cell membrane. The lipophilic nature of these molecules facilitates their insertion into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability. The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

Another proposed mechanism involves the inhibition of key cellular processes. Some research suggests that FAMEs can interfere with the bacterial fatty acid synthesis (FAS) pathway. Specifically, they may inhibit enzymes such as enoyl-acyl carrier protein reductase (FabI), which is crucial for the elongation of fatty acid chains. By disrupting this pathway, the bacteria are unable to produce the necessary lipids for membrane maintenance and cell division. Furthermore, some studies point towards the generation of reactive oxygen species (ROS) as a consequence of FAMEs treatment, leading to oxidative stress and damage to cellular components like proteins, lipids, and DNA.

The primary cellular target for the antifungal activity of Methyl tetradecanoate and related FAMEs is the fungal cell membrane. Similar to their effect on bacteria, these compounds can intercalate into the fungal membrane, disrupting its structure and function. This can lead to the leakage of cellular contents and inhibit the activity of membrane-bound enzymes that are vital for cellular energy production and nutrient transport. The unique composition of the fungal cell membrane, particularly the presence of ergosterol, makes it a selective target for antifungal agents.

Anticancer Potential and Mechanistic Elucidation

While research on the direct anticancer effects of Methyl tetradecanoate is still emerging, studies on structurally related branched-chain fatty acids, such as 13-methyltetradecanoic acid (13-MTD) and 12-methyltetradecanoic acid (12-MTA), have provided significant insights into potential mechanisms of action. These findings suggest that fatty acids of this class may possess valuable anti-tumor properties.

Investigations into the anticancer potential of branched-chain derivatives of tetradecanoic acid have demonstrated cytotoxic effects across a range of human cancer cell lines. For instance, 12-methyltetradecanoic acid (12-MTA) has been shown to inhibit the proliferation of various cancer cell lines with IC50 values ranging from 17.99 to 35.44 µg/ml nih.gov. Similarly, 13-methyltetradecanoic acid (13-MTD) has exhibited inhibitory effects on T-cell non-Hodgkin's lymphoma (T-NHL) cell lines, including Jurkat, Hut78, and EL4 cells, as well as human bladder cancer cells wikipedia.orgnih.gov.

Cytotoxicity of Methyltetradecanoic Acid Derivatives on Cancer Cell Lines

CompoundCancer Cell Line(s)Observed EffectReference
12-Methyltetradecanoic acid (12-MTA)Various (including prostate)Inhibited proliferation (IC50: 17.99 - 35.44 µg/ml) nih.gov
13-Methyltetradecanoic acid (13-MTD)T-cell non-Hodgkin's lymphoma (Jurkat, Hut78, EL4)Inhibited proliferation and induced apoptosis nih.gov
13-Methyltetradecanoic acid (13-MTD)Human bladder cancerInhibited growth through mitochondrial-mediated apoptosis wikipedia.org

The anti-proliferative effects of these tetradecanoic acid derivatives are largely attributed to the induction of apoptosis, or programmed cell death. A key mechanism identified in these studies is the modulation of the AKT signaling pathway, which is crucial for cell survival and proliferation wikipedia.orgnih.gov. Research has shown that 13-MTD can down-regulate the phosphorylation of AKT (p-AKT), thereby inhibiting this pro-survival pathway and allowing for the initiation of apoptosis wikipedia.orgnih.gov.

The induction of apoptosis is further mediated by the activation of caspases, a family of proteases that execute the process of cell death. Studies on 13-MTD have demonstrated the cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), a substrate of caspase-3, in T-NHL cells following treatment nih.gov. Similarly, 12-MTA was found to increase caspase-3 activity in PC3 prostate cancer cells nih.gov.

Furthermore, 13-MTD has been observed to induce cell cycle arrest, specifically in the G1 phase, in Jurkat cells nih.gov. Another identified mechanism for 12-MTA involves the inhibition of 5-lipoxygenase, which leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite that promotes cancer cell survival nih.gov. These findings highlight that the anticancer activity of these fatty acids involves a multi-faceted approach, targeting key pathways that regulate cell proliferation, survival, and death.

Antidiabetic Research and Enzyme Inhibition

Recent research has investigated the potential of methyl tetradecanoate as a modulator of glucose homeostasis, with a particular focus on its interaction with key enzymes in metabolic pathways.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Effects

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.

In silico molecular docking studies have identified methyl tetradecanoate as a potential inhibitor of DPP-IV. One such study, analyzing phytochemicals from Ferula asafoetida seeds, revealed that methyl tetradecanoate exhibited a notable binding affinity for the active site of the DPP-IV enzyme. The docking score, which predicts the binding energy, suggested a potentially better inhibitory effect compared to the standard DPP-IV inhibitor, saxagliptin (B632) nih.gov. Specifically, the binding energy of methyl tetradecanoate was found to be -2.8 kcal/mol in one computational analysis pherobase.com. Another study also highlighted methyl tetradecanoate, among other bioactive compounds, as a potent inhibitor in docking studies hmdb.ca.

Furthermore, methyl tetradecanoate has been identified as a constituent in plant extracts that have demonstrated DPP-IV inhibitory activity. For instance, it was detected in an extract of Sargassum cristaefolium which exhibited significant DPP-IV inhibition scbt.com. While these computational and observational findings are promising, further in vitro and in vivo studies are necessary to conclusively determine the DPP-IV inhibitory efficacy and mechanism of action of purified methyl tetradecanoate.

Table 1: In Silico Docking Results of Methyl Tetradecanoate against DPP-IV

CompoundSource/StudyPredicted Binding Energy (kcal/mol)Comparison Standard
Methyl TetradecanoateFerula asafoetida seed extractLower than SaxagliptinSaxagliptin
Methyl TetradecanoateComputational Analysis-2.8-

Note: This table is based on in silico data and does not represent experimental inhibitory concentrations.

Potential Modulatory Effects on Glucose Metabolism

The potential influence of methyl tetradecanoate on glucose metabolism extends beyond DPP-IV inhibition. Research on myristic acid, the carboxylic acid precursor to methyl tetradecanoate, provides some insights into its possible effects. Studies have shown that myristate can selectively augment insulin (B600854) release in a manner similar to glucose, particularly in the absence of extracellular calcium chemeo.com. This suggests a potential role in modulating insulin secretion.

However, the chronic effects of elevated levels of myristic acid have been linked to the exacerbation of insulin resistance. In animal models, a diet supplemented with myristic acid was found to aggravate high-fat diet-induced adipose inflammation and systemic insulin resistance haihangchem.com. It is important to note that these studies were conducted with myristic acid, and the metabolic effects of its methyl ester, methyl tetradecanoate, may differ and require direct investigation. The relationship between fatty acid metabolism and glucose homeostasis is complex, and further research is needed to elucidate the specific role of methyl tetradecanoate in these pathways.

Neuroprotective Research and Neurological System Interactions

The potential neurological effects of fatty acid esters have prompted investigations into their role in neuronal health and disease.

Effects on Neuronal Cell Models and Pathways

While direct studies on the neuroprotective effects of methyl tetradecanoate are limited, research on a closely related compound, 13-methyltetradecanoic acid, has shown promising results in the context of cerebral ischemia/reperfusion injury. This compound was found to exert neuroprotective effects by reducing infarct volume, cerebral edema, and the permeability of the blood-brain barrier in rat models pherobase.com. These protective effects were associated with the upregulation of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) pherobase.com.

Another related compound, stearic acid methyl ester, has also demonstrated neuroprotective properties and improved functional outcomes after cardiac arrest by reducing neuronal cell death and neuroinflammation in the hippocampus scielo.org.mx. Although these findings are for structurally similar molecules, they suggest that fatty acid esters, potentially including methyl tetradecanoate, could have a role in protecting neuronal cells. Further research is required to specifically evaluate the effects of methyl tetradecanoate on neuronal cell models and to understand its underlying mechanisms of action.

Acetylcholinesterase Inhibitory Activities in Neurodegenerative Contexts

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Currently, there is a lack of direct experimental evidence from in vitro or in vivo studies demonstrating the acetylcholinesterase inhibitory activity of methyl tetradecanoate. While in silico studies are a common preliminary step to identify potential enzyme inhibitors, no specific computational studies highlighting methyl tetradecanoate as a potent AChE inhibitor have been prominently reported in the available scientific literature. The search for novel, naturally derived AChE inhibitors is an active area of research, but at present, the role of methyl tetradecanoate in this context remains to be established.

Roles in Chemical Ecology and Interspecies Communication

Methyl tetradecanoate has been identified as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. It is found in a variety of plants and has been implicated in plant-insect interactions.

As a plant metabolite, methyl tetradecanoate is a component of the volatile organic compounds (VOCs) emitted by various plant species nih.govmdpi-res.com. These VOCs play a crucial role in mediating interactions between plants and insects. For instance, methyl tetradecanoate has been identified in the floral scent of some plants, where it can act as an attractant for pollinators. It has also been found on the cuticular surfaces of plants, which can influence the behavior of herbivorous insects, such as host plant selection and oviposition researchgate.net.

In the context of insect communication, certain fatty acid esters function as pheromones. While specific pheromonal activity for methyl tetradecanoate is not as extensively documented as for other esters, its presence in insect-related chemical bouquets suggests a potential role. For example, research has shown that methyl palmitate and this compound can repel flies ebi.ac.uk. Furthermore, studies on mirid bugs have indicated that tetradecanoic acid, the precursor to methyl tetradecanoate, can be an attractant, suggesting that the ester form may also play a role in the olfactory selection of host plants by these pests researchgate.netnih.gov. The analysis of human saliva has also identified methyl tetradecanoate, suggesting its potential involvement in chemical communication in mammals as well ebi.ac.uk.

5 Identification and Function as Insect Pheromones or Pheromone Precursors

Methyl tetradecanoate, a saturated fatty acid methyl ester, has been identified as a significant semiochemical in the chemical communication systems of several insect species. Its role varies from being a component of pheromone blends to acting as a precursor in the biosynthesis of more complex pheromonal molecules.

In certain Lepidopteran species, methyl tetradecanoate is involved in oviposition deterrence. For instance, in the Asian corn borer, Ostrinia furnacalis, it is a component of the suite of fatty acids and their methyl esters that deter females from laying eggs in a particular location. This chemical cue signals the presence of other larvae or eggs, helping to minimize intraspecific competition for resources nih.gov.

Conversely, in some Dipteran species, methyl tetradecanoate acts as an oviposition stimulant. Research on the yellow fever mosquito, Aedes aegypti, has shown that a blend of nonanoic acid, tetradecanoic acid, and methyl tetradecanoate can stimulate egg-laying behavior. This suggests that the presence of this compound in potential breeding sites indicates a suitable environment for larval development.

Furthermore, methyl tetradecanoate can serve as a precursor in the biosynthesis of insect sex pheromones. Fatty acid methyl esters are common intermediates in the metabolic pathways that lead to the production of the complex blends of alcohols, aldehydes, and acetates that constitute many moth sex pheromones researchgate.netresearchgate.net.

The perception of methyl tetradecanoate by insects is primarily mediated through their sophisticated olfactory systems, leading to specific behavioral responses. Electroantennography (EAG), a technique that measures the electrical output of an insect's antenna in response to an odor, has provided evidence for the detection of methyl tetradecanoate by various insect species.

In the Asian corn borer, Ostrinia furnacalis, both female and male moths exhibit significant EAG responses to methyl tetradecanoate, indicating that their antennae possess receptors for this compound nih.gov. The detection of this compound, as part of a blend of oviposition-deterring fatty acids, likely triggers a behavioral response to avoid laying eggs in that vicinity.

Behavioral assays have further elucidated the role of methyl tetradecanoate in influencing insect actions. In the case of the black soldier fly, Hermetia illucens, a mixture of fatty acids including tetradecanoic acid and its methyl ester, derived from old oviposition sites, attracts gravid females and stimulates them to lay eggs researchgate.net. This demonstrates a clear attractive and stimulatory behavioral response to the compound.

The following table summarizes the olfactory and behavioral responses of selected insect species to methyl tetradecanoate:

Insect SpeciesType of ResponseObserved EffectReference
Ostrinia furnacalis (Asian corn borer)Olfactory (EAG)Significant antennal response in both males and females. nih.gov
Aedes aegypti (Yellow fever mosquito)BehavioralComponent of a blend that stimulates oviposition.
Hermetia illucens (Black soldier fly)BehavioralAttracts gravid females and stimulates oviposition as part of a blend. researchgate.net
Apolygus lucorum and Adelphocoris suturalis (Mirid bugs)Olfactory (EAG) and BehavioralTetradecanoic acid (related compound) is a potent attractant. nih.govfrontiersin.orgfrontiersin.org

For the black soldier fly, the presence of methyl tetradecanoate and other fatty acids on the surface of old oviposition sites is a strong indicator of a favorable environment for their offspring researchgate.net. This is ecologically significant as it ensures that eggs are laid in a location with a high probability of larval survival and development, likely due to the presence of decomposing organic matter and associated microorganisms.

In contrast, for the Asian corn borer, methyl tetradecanoate is part of a chemical signature that signals an already exploited resource nih.gov. This deters females from ovipositing, thereby preventing overcrowding and ensuring that the larvae that do hatch have sufficient food. This chemical communication is a key ecological strategy for regulating population density and minimizing intraspecific competition.

The dual role of methyl tetradecanoate as both an attractant and a deterrent in different species highlights its versatility as a chemical cue and the species-specific nature of its interpretation. The ecological significance lies in its ability to mediate complex behavioral decisions that directly impact the reproductive success and survival of the species.

6 Antifouling Properties and Marine Biological Interactions

Biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged surfaces, is a significant issue in marine environments. The search for environmentally benign antifouling agents has led to the investigation of natural compounds, including fatty acid derivatives like methyl tetradecanoate.

The settlement of marine invertebrate larvae is a critical step in the biofouling process. Chemical cues in the environment can either induce or inhibit this settlement. While direct and extensive research on the antifouling properties of methyl tetradecanoate is limited, studies on related fatty acid compounds suggest a potential role in inhibiting larval settlement.

For example, research on a branched-chain fatty acid, 12-methyl-tetradecanoic acid, has demonstrated its ability to deter the settlement of the larvae of the marine worm Hydroides elegans. This suggests that fatty acid derivatives can act as negative cues for the settlement of some fouling organisms. The mechanisms by which these compounds inhibit settlement are not fully understood but may involve interference with the larval sensory systems that detect suitable settlement surfaces.

Further research is needed to specifically evaluate the efficacy of methyl tetradecanoate as an antifouling agent against a broader range of marine fouling organisms, such as barnacles and mussels vliz.befrontiersin.orgfrontiersin.orgnih.govmdpi.com.

The molecular mechanisms underlying the inhibition of larval settlement by chemical cues are an active area of research. It is hypothesized that antifouling compounds may exert their effects by modulating the expression of genes involved in key cellular processes such as signal transduction and energy metabolism.

Currently, there is a lack of specific research directly linking methyl tetradecanoate exposure to alterations in the expression of GTPase-activating protein or ATP synthase genes in marine organisms. However, it is plausible that as a lipophilic molecule, methyl tetradecanoate could interact with cell membranes and influence signaling pathways that regulate larval settlement and metamorphosis. GTPase-activating proteins are crucial regulators of cell signaling, and ATP synthase is central to cellular energy production, both of which are vital processes during the energetically demanding transition from a planktonic larva to a sessile adult cam.ac.uk. Future studies employing transcriptomic and proteomic approaches are necessary to investigate the potential effects of methyl tetradecanoate on the gene expression profiles of marine invertebrate larvae.

7 Lipid Metabolism and Cellular Signaling Roles

Methyl tetradecanoate, as a fatty acid methyl ester, is intrinsically linked to lipid metabolism and cellular signaling. Fatty acids and their derivatives are fundamental components of biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules.

Within the realm of lipid metabolism, methyl tetradecanoate is involved in the broader pathways of fatty acid metabolism hmdb.ca. It can be hydrolyzed to tetradecanoic acid (myristic acid), which can then be activated to myristoyl-CoA. This activated form can enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids such as triglycerides and phospholipids. The metabolism of fatty acids is a central process in all organisms, providing the necessary energy for cellular functions and the building blocks for cellular structures nih.govscienceopen.com.

In the context of cellular signaling, fatty acids and their derivatives can act as signaling molecules themselves or as precursors to more complex signaling lipids. While specific signaling cascades directly modulated by methyl tetradecanoate are not extensively characterized, its parent fatty acid, myristic acid, is known to be involved in protein myristoylation. This is a post-translational modification where myristic acid is attached to the N-terminus of specific proteins, influencing their subcellular localization and function in signal transduction pathways mdpi.comnih.govnih.gov. The availability of myristic acid, which can be derived from methyl tetradecanoate, is therefore important for these signaling processes.

Lipid Metabolism and Cellular Signaling Roles

N-Myristoylation of Proteins and its Functional Implications

N-myristoylation is a crucial lipid modification of proteins, involving the covalent attachment of a myristoyl group, derived from myristic acid (tetradecanoic acid), to the N-terminal glycine (B1666218) residue of a wide array of eukaryotic and viral proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is generally an irreversible, co-translational modification, meaning it occurs during protein synthesis. semanticscholar.orgmdpi.com However, post-translational myristoylation can also occur on an internal glycine residue exposed after caspase cleavage during apoptosis. nih.gov Methyl tetradecanoate, as the methyl ester of myristic acid, serves as a precursor to myristoyl-CoA, the substrate utilized by NMT.

The attachment of the 14-carbon saturated fatty acyl chain of myristic acid has profound functional implications for the modified proteins. semanticscholar.org Key functions include:

Membrane Targeting and Subcellular Localization : The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. nih.gov This targeting is essential for the proper function of many signaling proteins.

Protein-Protein Interactions : The myristoyl group can mediate interactions between proteins, helping to form stable protein complexes necessary for various cellular processes. nih.govedpsciences.org

Signal Transduction : A vast number of proteins involved in signal transduction pathways are myristoylated. semanticscholar.org This includes G proteins, protein kinases (like Src-family kinases), and small GTPases. nih.govedpsciences.org Myristoylation is critical for their recruitment to the membrane, where they participate in signaling cascades that regulate cell growth, differentiation, and apoptosis. mdpi.comnih.gov

Protein Stability : The myristoyl modification can enhance protein stability by promoting proper folding and protecting proteins from degradation by proteases. nih.gov

The process of myristoylation can act as a "molecular switch". semanticscholar.org In some proteins, the myristoyl group is sequestered within a hydrophobic pocket of the protein. A conformational change can expose the myristoyl group, allowing the protein to bind to a membrane and initiating a biological process. nih.gov This mechanism provides a layer of regulation for cellular signaling events. semanticscholar.org

Table 1: Functional Implications of Protein N-Myristoylation

Function Description Examples of Protein Families
Membrane Targeting The myristoyl group acts as a hydrophobic anchor, directing the protein to cellular membranes. nih.gov Src-family kinases, Gα subunits of heterotrimeric G proteins. edpsciences.org
Signal Transduction Localizes signaling proteins to the membrane, enabling their participation in signaling cascades. semanticscholar.org Protein kinases, small GTPases (ARF family). nih.govedpsciences.org
Protein-Protein Interaction Facilitates the formation of multi-protein complexes. nih.gov Gag protein of retroviruses (e.g., HIV). nih.gov
Protein Stability Can protect proteins from proteolytic degradation and promote correct folding. nih.gov Various cellular and viral proteins.
Regulation of Fatty Acid Desaturase Enzymes

Myristic acid, the precursor of methyl tetradecanoate, has been identified as a regulator of fatty acid desaturase enzymes, which are critical for the biosynthesis of monounsaturated and polyunsaturated fatty acids. nih.govedpsciences.org These enzymes introduce double bonds into fatty acyl chains, thereby influencing the fluidity of cell membranes and the production of signaling molecules. wikipedia.org

Research has highlighted several ways in which myristic acid modulates desaturase activity:

Activation of Δ6-Desaturase : Studies have shown that myristic acid can act as a specific activator of Δ6-desaturase, a key enzyme in the biosynthesis pathway of long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA). edpsciences.org In cultured rat hepatocytes, treatment with myristic acid resulted in a dose-dependent increase in Δ6-desaturase activity. edpsciences.org This effect was specific to myristic acid when compared to other saturated fatty acids. edpsciences.org This finding is supported by in vivo human studies where a diet enriched in myristic acid led to an increase in plasma DHA levels, suggesting an enhancement of Δ6-desaturase activity. edpsciences.org

Regulation of Dihydroceramide (B1258172) Δ4-Desaturase (DES1) : Myristic acid has been shown to regulate the Δ4-desaturation of dihydroceramide to ceramide, a crucial step in sphingolipid metabolism. nih.gov It was found to be the only fatty acid to increase native DES1 activity in cultured rat hepatocytes. semanticscholar.org

Substrate for Desaturases : Myristic acid itself can be a substrate for certain desaturase enzymes, leading to the formation of monounsaturated myristoleic acid (14:1n-5). nih.gov

The mechanism behind this regulation is multifaceted. One proposed mechanism involves the N-myristoylation of NADH-cytochrome b5 reductase, a component of the desaturase enzyme complex. mdpi.comnih.gov By modifying this reductase, myristic acid can influence the electron transfer process required for desaturation. nih.gov

Table 2: Research Findings on Myristic Acid's Regulation of Fatty Acid Desaturases

Desaturase Enzyme Observed Effect of Myristic Acid Model System Key Finding
Δ6-Desaturase Activation Cultured Rat Hepatocytes Myristic acid specifically and dose-dependently increased enzyme activity, suggesting a role in PUFA synthesis regulation. edpsciences.org
Δ4-Desaturase (DES1) Activation Cultured Rat Hepatocytes Myristic acid was the only fatty acid tested that increased DES1 activity, impacting ceramide synthesis. semanticscholar.orgnih.gov
NADH-cytochrome b5 reductase N-Myristoylation Mammalian Systems Myristoylation of this essential component of the desaturase complex is a potential mechanism for activity modulation. mdpi.comnih.gov
Endothelial Nitric Oxide Synthase (eNOS) Stimulation

Recent research has uncovered a direct link between myristic acid and the stimulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels. nih.gov NO is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium. ptfarm.plresearchgate.net

A study using human microvascular endothelial cells demonstrated that myristic acid stimulates eNOS activity in a dose- and time-dependent manner. nih.gov This stimulatory effect was found to be specific, as other free fatty acids did not produce a similar response, with the exception of a lesser effect from palmitic acid. nih.gov The mechanism of this stimulation was shown to be dependent on two key cellular components:

CD36 Receptor : The effect of myristic acid on eNOS requires its association with the scavenger receptor CD36. nih.gov Experiments using a CD36-blocking antibody prevented the myristic acid-induced stimulation of eNOS. nih.gov

AMP-activated protein kinase (AMPK) : The signaling pathway downstream of the myristic acid/CD36 interaction involves the activation of AMPK. nih.gov The use of pharmacological inhibitors and dominant-negative constructs for AMPK blocked the stimulation of eNOS activity. nih.gov

Interestingly, this pathway appears to be independent of other common eNOS activation mechanisms, such as those involving PI 3-kinase, Akt kinase, or changes in intracellular calcium. nih.gov

Furthermore, eNOS itself is an N-myristoylated protein. semanticscholar.org This lipid modification is an absolute requirement for its localization to the cell membrane and Golgi complex, which is essential for its proper function and activity. nih.gov Mutation of the myristoylation site results in a cytosolic, inactive form of the enzyme. semanticscholar.orgnih.gov Therefore, the tetradecanoyl moiety is involved in eNOS function at two levels: as a structural component of the enzyme itself and as an external signaling molecule that can stimulate its activity.

Melanogenesis Induction Studies

Methyl tetradecanoate has been identified in scientific studies as an agent capable of inducing melanogenesis, the process of melanin (B1238610) production. Melanin is the primary pigment responsible for color in skin, hair, and eyes.

Research focused on identifying agents for treating conditions like canities (graying of hair) has investigated the effects of methyl tetradecanoate on melanoma cells, which are capable of producing melanin. A key study demonstrated that methyl tetradecanoate, when formulated into cationic niosomes, exhibited the highest induction of melanin in B16F10 melanoma cells. nih.gov This formulation also led to a significant increase in the activity of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. nih.gov

The findings from this research are summarized below:

Increased Melanin Content : Treatment with methyl tetradecanoate-loaded cationic niosomes led to a marked increase in melanin production in B16F10 cells.

Enhanced Tyrosinase Activity : The tyrosinase activity was measured to be 1.42 and 1.70 times that of the control group. nih.gov This level of activity was also significantly higher (1.14 and 1.59 times) than that induced by theophylline, a known melanogenesis stimulator. nih.gov

These results indicate that methyl tetradecanoate can effectively stimulate the molecular pathways leading to melanin synthesis, suggesting its potential as an active compound in relevant dermatological and cosmetic research. nih.govnih.gov

Membrane Stabilization Properties and Biological Impact

The incorporation of methyl tetradecanoate's acyl chain (myristic acid) into lipid bilayers has a significant impact on the physicochemical properties of cell membranes, contributing to their stabilization. As a saturated fatty acid, myristic acid's straight hydrocarbon chain allows for tight packing with neighboring lipids, which in turn affects membrane fluidity and order. nih.govrsc.org

The biological impact of this property is rooted in the structure-function relationship of the cell membrane. Membrane fluidity is crucial for cellular processes, including the function of membrane-bound enzymes and receptors. nih.gov Saturated fatty acids like myristic acid tend to decrease membrane fluidity, making the membrane more ordered and rigid. nih.gov

Specific research findings highlight this stabilizing effect:

A study using liposomes as a model membrane system investigated the effects of incorporating acylglycerols of myristic acid. The results showed that these compounds significantly increased the order within the polar headgroup region of the lipid bilayer. mdpi.com

The same study demonstrated a decrease in membrane fluidity (i.e., an increase in rigidity) in the hydrophobic core of the membrane. mdpi.com

Furthermore, the presence of myristic acid acylglycerols shifted the main phase transition temperature (Tm) of the lipid bilayer to higher temperatures, indicating a more stable membrane structure. mdpi.com

This stabilization of the membrane can have various biological consequences. A more ordered membrane environment can modulate the activity of integral membrane proteins and influence signaling pathways. While direct studies on methyl tetradecanoate's effect on red blood cell hemolysis were not identified, the demonstrated ability of its myristoyl chain to increase the order and decrease the fluidity of lipid bilayers is strong evidence of its membrane-stabilizing properties. mdpi.com

Synthesis, Production, and Sustainable Chemistry of Methyl Tetradecanoate

Advanced Chemical Synthesis Methodologies

Traditional synthesis of methyl tetradecanoate (B1227901) relies on well-established reactions like esterification and transesterification. Modern research focuses on optimizing these processes and developing new catalytic systems to enhance yield, reduce energy consumption, and improve sustainability.

Optimization of Esterification and Transesterification Reactions

Esterification is the reaction of a fatty acid (tetradecanoic acid) with an alcohol (methanol) to produce an ester (methyl tetradecanoate) and water. Transesterification involves reacting a triglyceride (containing myristoyl groups) with an alcohol to yield fatty acid methyl esters and glycerol (B35011). Both are reversible reactions, and optimization strategies aim to shift the equilibrium towards the product side.

Key parameters optimized in these reactions include reaction temperature, time, molar ratio of reactants, and catalyst concentration. For instance, in the acid-catalyzed esterification of feedstocks with high free fatty acids (FFAs), optimized conditions can achieve high conversion rates. One study demonstrated that a 95% FFA conversion could be achieved in 75 minutes at a relatively low temperature of 55°C by optimizing variables such as the methanol-to-oil ratio, catalyst concentration, and mixing speed. Similarly, the transesterification of oils can be optimized to achieve near-complete conversion to methyl esters. For sunflower oil, a 100% methyl ester content was achieved under optimal conditions of a 60-minute reaction time, a 25% w/w excess of methanol (B129727) to oil, and a 0.5% w/w catalyst concentration.

Response Surface Methodology (RSM) is a common statistical tool used to identify the optimal combination of these variables, minimizing experimental runs while maximizing process efficiency.

Table 1: Examples of Optimized Conditions for FAME Production

Feedstock/Process Optimal Temperature (°C) Optimal Time (min) Catalyst & Concentration Key Outcome
High FFA Feedstock (Esterification) 55 75 3 wt% H₂SO₄ 95% FFA Conversion
Sunflower Oil (Transesterification) Not specified 60 0.5% w/w Sodium Methoxide 100% Methyl Ester Content
Rapeseed Oil (Transesterification) 50 90 0.6% w/w KOH High Triglyceride Conversion
Fish Oil (Transesterification) 65 70 KOH 99.2% Methyl Ester Yield

Catalyst Development for Efficient Methyl Tetradecanoate Synthesis (e.g., Recyclable Catalysts)

Catalyst choice is critical for the efficiency and sustainability of methyl tetradecanoate synthesis. While homogeneous catalysts like sodium hydroxide, potassium hydroxide, and sulfuric acid are effective, they are difficult to separate from the reaction mixture, leading to downstream processing costs and waste generation. Consequently, significant research has been directed towards developing solid, heterogeneous catalysts that are easily separable and recyclable.

Promising heterogeneous catalysts include various metal oxides, nanocatalysts, and polymer-supported systems.

Metal Oxides: Transition metal oxides such as TiO₂, MnO, and ZrO₂ have shown good catalytic activity for FAME production. Calcium oxide (CaO) is another effective catalyst, whose activity can be regenerated through calcination at high temperatures (around 700°C) to remove adsorbed water and carbon dioxide.

Nanocatalysts: Nanostructured catalysts, such as α-MoO₃ nanobelts, offer high surface area and catalytic efficiency. In one study, α-MoO₃ nanobelts were used for biodiesel production and could be efficiently recovered and reused for four cycles without a significant loss in activity.

Polymer-Supported Catalysts: Immobilizing catalytic nanoparticles, such as palladium, within polymer micelles or on polymer supports creates a system that combines the high activity of nanocatalysts with the ease of separation of heterogeneous catalysts. These can be recycled multiple times, often through simple centrifugation or filtration.

Table 2: Performance of Recyclable Catalysts in Esterification/Transesterification

Catalyst Type Example Key Features Recyclability
Metal Oxide Calcium Oxide (CaO) High basicity, effective for transesterification. Recoverable by calcination.
Nanocatalyst α-MoO₃ Nanobelts High surface area, efficient for esterification. Reused for 4 cycles with no significant activity loss.
Polymer-Supported Palladium Nanoparticles (PdNPs) in Micelles High activity in various C-C bond formations and heterocyclizations. Recyclable via centrifugation or ultrafiltration.

Novel Synthetic Routes for Stereoselective Derivatives (e.g., Branched-Chain Methyl Tetradecanoate Isomers)

Beyond the linear methyl tetradecanoate, there is interest in its branched-chain isomers, such as 12-methyltetradecanoate. These compounds are found in nature, for example, produced by bacteria like Streptomyces sp., and exhibit unique physical properties and biological activities.

The synthesis of such stereoselective derivatives presents a greater chemical challenge than the synthesis of their linear counterparts. The biosynthesis in bacteria often starts from branched-chain amino acids like valine, leucine, and isoleucine, which are converted into branched short-chain carboxylic acids that act as primers for the fatty acid synthase system. mdpi.com

Chemical synthesis of these isomers requires multi-step procedures. For example, the synthesis of a labeled branched-chain fatty acid can be achieved by coupling an appropriately labeled alkylcadmium chloride with a half acid chloride methyl ester of a suitable dioic acid. This forms a keto fatty acid ester, which can then be reduced to yield the final branched-chain methyl ester. researchgate.net While specific, high-yield synthetic routes for non-commercially significant isomers like 12-methyltetradecanoate are not extensively detailed in mainstream literature, their synthesis would follow established principles of stereoselective organic chemistry, involving chiral building blocks and stereocontrolled reactions to install the methyl group at the desired position.

Biotechnological and Bio-based Production Strategies

Biotechnological routes offer a sustainable alternative to chemical synthesis, utilizing microbial or plant-based systems to produce fatty acids and their derivatives from renewable feedstocks like glucose.

Microbial Fermentation for Methyl Tetradecanoate Production

Microorganisms are increasingly being explored as "cell factories" for the production of valuable chemicals. While direct fermentation to produce methyl tetradecanoate is not common, microbes are highly capable of producing its precursor, tetradecanoic acid (myristic acid). Yeasts and bacteria can be cultivated in fermenters, and through metabolic engineering, their internal pathways can be rewired to favor the synthesis and accumulation of specific fatty acids. nih.gov

For example, the yeast Saccharomyces cerevisiae is a well-established industrial microorganism that has been engineered for fatty acid production. royalsocietypublishing.org Similarly, bacteria like Escherichia coli are used due to their rapid growth and well-understood genetics. nih.gov The produced myristic acid can then be recovered from the fermentation broth and subsequently esterified to methyl tetradecanoate using the chemical methods described previously.

Metabolic Engineering Approaches in Microorganisms and Plants for Enhanced Yields

Metabolic engineering is a powerful tool to optimize the production of target molecules in biological systems. mdpi.com For enhancing the yield of tetradecanoic acid, several key strategies are employed in microorganisms like S. cerevisiae and E. coli.

Key metabolic engineering strategies include:

Increasing Precursor Supply: The primary precursor for fatty acid synthesis is acetyl-CoA, which is converted to malonyl-CoA. Overexpressing the gene for acetyl-CoA carboxylase (ACC1), the enzyme that catalyzes this conversion, is a common strategy to boost the supply of building blocks for fatty acid chains. royalsocietypublishing.org

Blocking Competing Pathways: To channel more carbon towards fatty acid production, competing metabolic pathways are often downregulated or knocked out. This can include pathways for storage lipid synthesis (if free fatty acids are the target) or β-oxidation (the fatty acid degradation pathway). royalsocietypublishing.org

Optimizing Chain Length: The chain length of the fatty acid produced is determined by thioesterase enzymes, which cleave the growing acyl chain from the FAS complex. By introducing heterologous thioesterases with a high specificity for 14-carbon chains, the production can be shifted specifically towards tetradecanoic acid. escholarship.org

In one study, engineering S. cerevisiae with a C14-specific thioesterase and the type II fatty acid synthase system from E. coli successfully shifted the fatty acid profile, increasing the percentage of C14 fatty acids from less than 1% to 33%. escholarship.org

Table 3: Metabolic Engineering Strategies for Enhanced C14 Fatty Acid Production

Organism Genetic Modification Metabolic Goal Outcome
S. cerevisiae Overexpression of ACC1, FAS1, FAS2 Increase precursor supply and pathway flux Four-fold improvement in total lipid accumulation. nih.gov
S. cerevisiae Expression of C14-specific thioesterase Increase specificity for C14 chain length Shifted fatty acid profile, increasing C14 content to 33%. escholarship.org
S. cerevisiae Deletion of β-oxidation genes (e.g., POX1) and fatty acyl-CoA synthetases (e.g., FAA1, FAA4) Prevent product degradation Significantly improved free fatty acid production. royalsocietypublishing.org
E. coli Overexpression of thioesterase ('TesA) Relieve feedback inhibition and release free fatty acids 8-fold increase in free fatty acid production compared to the background strain. researchgate.net

Enzymatic Synthesis and Biocatalysis Applications

The enzymatic synthesis of methyl tetradecanoate, a fatty acid methyl ester (FAME), represents a greener alternative to conventional chemical catalysis, which often requires harsh conditions and can lead to unwanted byproducts. Biocatalysis, primarily utilizing lipases, offers high specificity, milder reaction conditions, and easier product recovery. researchgate.net

Lipases are enzymes that catalyze the hydrolysis of triglycerides in aqueous environments, but in non-aqueous or micro-aqueous media, they can effectively catalyze esterification and transesterification reactions. nih.govnih.gov The synthesis of methyl tetradecanoate via enzymatic routes typically involves the transesterification of triglycerides rich in myristic acid (tetradecanoic acid) or the direct esterification of myristic acid with methanol.

The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov Several factors significantly influence the reaction yield and rate, including the choice of lipase, solvent, temperature, and water content. For instance, lipases exhibit regioselectivity, which can be advantageous in selectively producing specific esters. nih.gov Solvents play a crucial role, as they affect the solubility of substrates and the enzyme's conformation and activity. nih.gov

Research on the enzymatic synthesis of various fatty acid esters has provided valuable insights applicable to methyl tetradecanoate production. Key parameters that are often optimized include the molar ratio of alcohol to oil, catalyst concentration, and reaction time.

Table 1: Comparison of Catalysts in FAME Synthesis

Catalyst Type Advantages Disadvantages Typical Yield (%)
Homogeneous (e.g., NaOH, H₂SO₄) High reaction rates, low cost Difficult to recover, soap formation, requires downstream processing >95
Heterogeneous (e.g., solid acids/bases) Easy separation and reuse, less corrosive Lower reaction rates, potential for leaching 90-98

| Enzymatic (e.g., Lipases) | High selectivity, mild conditions, minimal byproducts, easy product recovery | Higher cost, potential for deactivation, slower reaction rates | >90 researchgate.net |

This table provides a general comparison; specific yields can vary based on reaction conditions and feedstocks.

Green Chemistry Principles in Methyl Tetradecanoate Production

The production of methyl tetradecanoate is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orguni-koeln.de This approach addresses the entire lifecycle of the product, from the sourcing of raw materials to the energy efficiency of the production process and the environmental impact of the final product. rsc.org

A core principle of green chemistry is the use of renewable rather than depleting raw materials. rsc.org For methyl tetradecanoate production, this involves moving away from petrochemical sources and utilizing bio-based feedstocks.

Renewable Feedstocks: Methyl tetradecanoate is derived from myristic acid, a saturated fatty acid found in various animal and vegetable fats. Key renewable sources include:

Vegetable Oils: Coconut oil and palm kernel oil are particularly rich in myristic acid. Other oils like soybean and canola oil can also be used, though they contain lower proportions of this specific fatty acid. montanarenewables.com

Animal Fats: Tallow, a byproduct of the meat industry, is another significant source of myristic acid. montanarenewables.com

Emerging Feedstocks: Research is ongoing into non-edible oilseed crops like camelina and carinata, which can be grown on marginal lands, thus avoiding competition with food crops. montanarenewables.comadvancedbiofuelsusa.info

Waste Valorization: Waste valorization refers to the process of converting waste materials into more useful products, such as chemicals, materials, and fuels. This is a critical aspect of a circular economy and sustainable chemistry. rsc.orgresearchgate.net

Used Cooking Oil (UCO): UCO is a readily available, low-cost feedstock for producing fatty acid methyl esters, including methyl tetradecanoate. montanarenewables.comresearchgate.net Its use avoids the environmental and ethical issues associated with the "food vs. fuel" debate.

Industrial Byproducts: The production of other chemicals can yield waste streams containing fatty acids. For example, monomer acid, a byproduct of dimer acid manufacturing, contains a notable percentage of tetradecanoic acid. researchgate.net

Cellulosic Waste: Advanced biorefinery concepts explore the conversion of cellulosic biomass from agricultural or forestry waste into valuable chemicals, which could potentially include precursors for fatty acid synthesis. mdpi.comnovomof.com

Table 2: Myristic Acid Content in Various Renewable Feedstocks

Feedstock Typical Myristic Acid Content (%) Source Type
Coconut Oil 16-21% Renewable (Vegetable Oil)
Palm Kernel Oil 14-18% Renewable (Vegetable Oil)
Tallow (Beef) 2-3% Renewable (Animal Fat)
Used Cooking Oil Variable (depends on original oil) Waste Valorization

Data is approximate and can vary based on the specific source and processing.

Process intensification (PI) involves the development of innovative equipment and techniques that offer significant improvements over conventional process technology. researchgate.net In the context of methyl tetradecanoate synthesis (as part of biodiesel production), PI aims to enhance reaction rates, reduce reactor size, lower energy consumption, and improve product quality. researchgate.net

Conventional production often relies on large batch reactors with mechanical stirring, which can be limited by mass transfer between the immiscible oil and alcohol phases, leading to long reaction times and high energy input. researchgate.net Intensification technologies overcome these limitations:

Continuous Flow Reactors: Oscillatory flow reactors (OFRs) create efficient mixing that is independent of the net flow rate, allowing for continuous processing with shorter residence times and smaller reactor volumes compared to traditional batch reactors. semanticscholar.org

Cavitation Reactors:

Ultrasonic Cavitation: High-frequency sound waves create and collapse microbubbles, generating localized high temperatures and pressures that enhance mixing and accelerate the transesterification reaction. researchgate.netnih.gov

Hydrodynamic Cavitation: Cavitation is induced by pressure variations as the fluid passes through a constriction, offering a potentially more energy-efficient method than ultrasonic cavitation. researchgate.net

Microwave Reactors: Microwave irradiation provides rapid and uniform heating of the reactants, significantly reducing reaction times from hours to minutes. nih.gov

Microchannel Reactors: These reactors feature small channels that dramatically increase the surface-area-to-volume ratio, leading to enhanced mass and heat transfer and very short reaction times, often in the order of seconds. researchgate.netdoaj.org

These technologies not only accelerate the synthesis process but also contribute to energy efficiency by reducing heating requirements and reaction times, aligning with green chemistry principles. researchgate.netnih.gov

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. For methyl tetradecanoate, as a component of biodiesel, LCAs are crucial for quantifying its environmental credentials compared to conventional petroleum diesel.

The environmental impact of biodiesel is complex and varies significantly based on the feedstock used, land-use changes, and the production technology employed. wikipedia.org Key impact categories assessed in LCAs include:

Global Warming Potential (GWP): This is often measured in kilograms of CO₂ equivalent (kg CO₂ eq.). Biodiesel generally has a lower GWP than fossil diesel because the carbon dioxide released during combustion is largely offset by the CO₂ absorbed by the feedstock crops during their growth. energy.gov Studies have shown that biodiesel can reduce CO₂ emissions by 74-78.5% compared to petroleum diesel. energy.govripublication.com

Energy Balance: This compares the energy required to produce the fuel with the energy it yields. Soybean-based biodiesel, for example, has been shown to have a positive energy balance, yielding significantly more energy than is consumed in its production. iowarfa.org

Table 3: Comparative LCA Data for Biodiesel vs. Petroleum Diesel

Impact Category Biodiesel (from Soy) Petroleum Diesel Reduction with Biodiesel
Life Cycle CO₂ Emissions Significantly Lower Higher ~74% energy.gov
Particulate Matter Emissions Lower Higher ~47% iowarfa.org
Hydrocarbon Emissions Lower Higher ~67% iowarfa.org

| Positive Energy Balance | 4.56 units out per unit in | Negative | N/A energy.gov |

Values are illustrative and can vary based on the specific study, feedstock, and production pathway.

The choice of feedstock is a critical factor. For instance, biodiesel produced from waste cooking oil generally has a much lower carbon footprint than that produced from virgin vegetable oils that may be associated with deforestation or land-use change. wikipedia.org

Advanced Analytical and Computational Methodologies in Methyl Tetradecanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating methyl tetradecanoate (B1227901) from complex matrices. Its coupling with various detectors allows for both its identification and precise measurement.

Gas chromatography-mass spectrometry (GC-MS) stands as the principal technique for the analysis of methyl tetradecanoate due to its high resolution and sensitivity. nih.gov In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. unipi.it Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner.

Qualitative Analysis: The identity of methyl tetradecanoate is confirmed by comparing its retention time and its mass spectrum with those of a known standard or with reference spectra from established libraries like the National Institute of Standards and Technology (NIST) library. nist.govpreprints.org The mass spectrum of methyl tetradecanoate is characterized by a specific fragmentation pattern. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 242.4. larodan.com Key fragments include a prominent peak at m/z 74, resulting from a characteristic McLafferty rearrangement of the methyl ester, and a peak at m/z 87. nih.gov Other significant fragments are seen at m/z 143 and 199. nih.gov The fragmentation pattern also displays clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chain. libretexts.org

Quantitative Analysis: For quantitative purposes, the area of the chromatographic peak corresponding to methyl tetradecanoate is measured. researchgate.net This area is proportional to the amount of the compound present. By creating a calibration curve using known concentrations of a pure methyl tetradecanoate standard, the concentration in an unknown sample can be accurately determined. oup.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity, where the mass spectrometer is set to detect only specific, characteristic ions of methyl tetradecanoate. ntnu.no

Table 1: Characteristic Mass Spectrometry Fragments for Methyl Tetradecanoate
m/zRelative IntensityProposed Fragment
242Low[M]⁺ (Molecular Ion)
211Low[M-OCH₃]⁺
199Moderate[M-C₃H₇]⁺
143Moderate[CH₃OC(O)(CH₂)₄]⁺
87High[CH₃OC(O)(CH₂)₂]⁺
74Very High (Base Peak)[CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement)

To improve upon standard GC-MS, advanced and hyphenated chromatographic methods have been developed. Fast temperature-programmed gas chromatography (FTGC) can significantly reduce analysis times from over 20 minutes to as little as 2.5 minutes without substantial loss of resolution. oup.com This is achieved by using shorter columns and very high temperature ramp rates. oup.com

Another advanced technique is gas chromatography-tandem mass spectrometry (GC-MS/MS). chromatographyonline.com In this method, a specific precursor ion from the initial mass spectrum is selected, fragmented further, and then specific product ions are monitored. This multiple reaction monitoring (MRM) mode greatly enhances selectivity and sensitivity, allowing for precise quantification even in highly complex biological samples. chromatographyonline.com Isotope-labeling derivatization techniques can be combined with GC-MS/MS to differentiate between naturally occurring FAMEs and free fatty acids that have been esterified during sample preparation. chromatographyonline.com

Spectroscopic and Spectrometric Elucidation Techniques

While GC-MS is excellent for separation and identification, spectroscopic techniques are indispensable for the fundamental confirmation of the molecular structure of methyl tetradecanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR are used for the structural confirmation of methyl tetradecanoate. nih.gov

In the ¹H NMR spectrum, distinct signals correspond to protons in different chemical environments. aocs.org The methyl protons of the ester group (-OCH₃) typically appear as a sharp singlet at approximately 3.67 ppm. The protons on the α-carbon (the CH₂ group adjacent to the carbonyl) produce a triplet at around 2.30 ppm. The long chain of methylene (B1212753) groups (-CH₂-)n creates a large, overlapping signal around 1.26 ppm, while the terminal methyl group (-CH₃) of the fatty acid chain appears as a triplet at about 0.88 ppm. magritek.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is observed downfield around 174 ppm. The carbon of the methoxy (B1213986) group (-OCH₃) gives a signal at approximately 51 ppm. The α-carbon appears around 34 ppm, while the terminal methyl carbon is seen at about 14 ppm. The carbons of the long methylene chain produce a series of signals in the 22-32 ppm range.

Table 2: Typical NMR Chemical Shifts for Methyl Tetradecanoate (in CDCl₃)
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal -CH₃~0.88 (triplet)~14.1
-(CH₂)n-~1.26 (multiplet)~22.7 - 32.0
α -CH₂-~2.30 (triplet)~34.1
Ester -OCH₃~3.67 (singlet)~51.4
Carbonyl C=O-~174.3

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of methyl tetradecanoate displays characteristic absorption bands that confirm its identity as a long-chain methyl ester.

The most prominent feature is a strong, sharp absorption band between 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. masterorganicchemistry.com Strong bands corresponding to the C-H stretching vibrations of the long alkyl chain are observed just below 3000 cm⁻¹ (typically around 2925 cm⁻¹ and 2855 cm⁻¹). The C-O stretching vibrations of the ester group are visible in the 1250-1000 cm⁻¹ region. Additionally, bending vibrations for the CH₂ and CH₃ groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. researchgate.net

Table 3: Key IR Absorption Bands for Methyl Tetradecanoate
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2925, 2855C-H StretchAlkane (CH₂, CH₃)
~1740C=O StretchEster
~1465C-H BendCH₂
~1250-1000C-O StretchEster

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule. Unlike standard MS which measures mass to the nearest whole number, HRMS can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places).

The molecular formula of methyl tetradecanoate is C₁₅H₃₀O₂. larodan.com Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da), hydrogen (¹H = 1.0078 Da), and oxygen (¹⁶O = 15.9949 Da), the calculated monoisotopic (exact) mass is 242.2246 Da. Experimental determination of the molecular ion's mass using HRMS would yield a value extremely close to this theoretical mass, thereby confirming the elemental formula and ruling out other potential formulas that might have the same nominal mass.

Computational Chemistry and In Silico Approaches

The study of methyl tetradecanoate has been significantly enhanced by the integration of computational chemistry and in silico methodologies. These powerful tools allow researchers to simulate and predict the behavior of this fatty acid ester at the molecular level, providing insights that are often difficult or impossible to obtain through experimental methods alone. From predicting its interactions with biological targets to understanding its electronic structure and conformational dynamics, computational approaches are paving the way for a more comprehensive understanding of methyl tetradecanoate's role in various biological and chemical systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl tetradecanoate, it is used to understand how this molecule interacts with various protein targets, which is crucial for elucidating its potential biological activities.

Molecular docking simulations have been employed to predict the binding affinities of methyl tetradecanoate with several protein targets. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction between the ligand (methyl tetradecanoate) and the protein. A more negative value typically signifies a stronger and more stable interaction.

For instance, in a study investigating the anti-methanogenic properties of compounds from safflower oil, methyl tetradecanoate was docked against the methyl-coenzyme M reductase (MCR) receptor. The simulation predicted a binding affinity, represented by a chemgauss4 score, of -9.25, suggesting a favorable interaction with the active site of the enzyme. This in silico finding points to its potential as an agent to reduce methane (B114726) production.

In another study focusing on anti-inflammatory and antioxidant activities, methyl tetradecanoate was identified as a component of non-polar extracts from Salsola species. While the primary focus was on other metabolites, the inclusion of methyl tetradecanoate in the analysis highlights its presence in biologically active natural extracts and its potential to contribute to the observed effects through interactions with enzymes like cyclooxygenase (COX-1 and COX-2).

Furthermore, research on bioactive compounds from Stevia rebaudiana explored the anti-cancer potential of its constituents. Molecular docking studies were performed against the PRAD1 protein, and while specific binding energies for methyl tetradecanoate were not detailed in the available abstracts, the study design implies an investigation into its interaction with cancer-related proteins.

These studies underscore the utility of molecular docking in identifying potential biological targets for methyl tetradecanoate and quantifying the strength of these interactions. The predicted binding affinities provide a basis for prioritizing further experimental validation.

Table 1: Predicted Binding Affinities of Methyl Tetradecanoate with Various Protein Targets

Protein Target Docking Score (unit) Potential Biological Activity
Methyl-coenzyme M reductase (MCR) -9.25 (chemgauss4 score) Anti-methanogenic

Note: The docking scores are obtained from different studies and may use different scoring functions, thus direct comparison may not be appropriate.

The process would typically involve:

Defining a Pharmacophore Model: Based on the known interactions of methyl tetradecanoate with a specific target, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrophobic regions, hydrogen bond acceptors) necessary for binding.

Screening Chemical Databases: Large databases of chemical compounds, such as ZINC, PubChem, or Enamine, can be computationally screened against the pharmacophore model. plos.org This initial filtering rapidly identifies molecules that possess the desired chemical features in the correct orientation.

Molecular Docking and Scoring: The hits from the pharmacophore screening are then subjected to molecular docking against the target protein to predict their binding modes and affinities. This step refines the selection to a smaller, more promising set of candidate molecules.

ADMET Prediction: The shortlisted candidates are often further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico models to assess their drug-likeness.

This in silico approach allows for the rapid and cost-effective identification of novel compounds with potentially enhanced bioactivity compared to the original methyl tetradecanoate scaffold, guiding synthetic efforts and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. biointerfaceresearch.com These models are built by finding a correlation between calculated molecular descriptors (properties derived from the molecular structure) and the experimentally determined activity of a set of compounds.

For fatty acid esters like methyl tetradecanoate, QSAR models can be developed to predict various biological activities, such as toxicity or receptor binding affinity. rsc.org The process typically involves:

Data Set Collection: A dataset of structurally similar compounds with known biological activities is compiled. For methyl tetradecanoate, this could include a series of fatty acid methyl esters with varying chain lengths and degrees of saturation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the most relevant descriptors to the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. youtube.com

While specific QSAR models solely focused on predicting the bioactivity of methyl tetradecanoate are not extensively detailed in the available literature, the methodology has been successfully applied to esters to predict properties like aquatic toxicity. rsc.org Such models can be valuable tools for screening new, untested fatty acid esters and prioritizing them for further experimental investigation, thereby accelerating the discovery of compounds with desired biological profiles.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. For methyl tetradecanoate, these calculations can provide valuable insights into its fundamental chemical nature.

Methods like Density Functional Theory (DFT) can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the methyl tetradecanoate molecule.

Calculate Electronic Properties: Compute properties such as the distribution of electron density, dipole moment, and polarizability. These properties are crucial for understanding how methyl tetradecanoate interacts with other molecules and its environment.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. libretexts.org For methyl tetradecanoate, these calculations can help predict its reactivity in various chemical reactions.

Simulate Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.

By providing a detailed picture of the electronic landscape of methyl tetradecanoate, quantum chemical calculations offer a powerful tool for understanding its intrinsic properties and predicting its behavior in chemical and biological systems.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like methyl tetradecanoate, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms and the molecule as a whole. This allows researchers to:

Explore Conformational Space: Methyl tetradecanoate, with its long hydrocarbon chain, can adopt a vast number of different conformations. MD simulations can sample these conformations, identifying the most stable and frequently occurring shapes of the molecule in different environments (e.g., in a vacuum, in a solvent, or within a lipid bilayer).

Analyze Dynamic Properties: MD simulations can provide information on the flexibility of different parts of the molecule, the rates of conformational changes, and how the molecule moves and tumbles in solution.

Simulate Interactions with other Molecules: By placing methyl tetradecanoate in a simulated environment with other molecules, such as water, lipids, or proteins, MD simulations can provide a dynamic picture of the interactions between them. For example, simulations of methyl tetradecanoate within a lipid bilayer can reveal its orientation, location, and effect on the membrane's properties.

While specific, detailed MD simulation studies solely focused on the conformational analysis of isolated methyl tetradecanoate are not prevalent in the reviewed literature, the principles of this technique are fundamental to understanding the behavior of fatty acid esters in complex biological systems.

Applications and Translational Research Directions of Methyl Tetradecanoate

Pharmaceutical and Biomedical Applications

The unique physicochemical characteristics of Methyl tetradecanoate (B1227901) make it a compound of interest for various pharmaceutical and biomedical applications. Its bioactivities are being explored for the development of new drugs, and its properties as a lipid may be advantageous in drug delivery and formulation.

Development of Novel Therapeutic Agents based on Bioactivities

Methyl tetradecanoate has been identified as a bioactive component in various natural sources and has demonstrated a range of biological activities that suggest its potential for development as a therapeutic agent. Research has highlighted its antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity: Studies have identified Methyl tetradecanoate in extracts from various organisms, including cyanobacteria and marine invertebrates, which have shown notable antimicrobial effects. For instance, methanolic extracts of the clam Paratapes undulatus, containing Methyl tetradecanoate as one of the major components, exhibited significant antibacterial and antibiofilm activities researchgate.net. Similarly, extracts from the freshwater cyanobacterium Limnothrix planktonica SN4, which also contains Methyl tetradecanoate, have demonstrated antibacterial activity against several pathogenic bacteria beonchip.com. These findings suggest that Methyl tetradecanoate may contribute to the observed antimicrobial effects and could be investigated as a potential lead compound for the development of new antibacterial agents.

Anti-inflammatory and Antioxidant Activities: Research has indicated that Methyl tetradecanoate may possess anti-inflammatory and antioxidant properties. While direct studies on the pure compound are limited, its presence in extracts with known anti-inflammatory and antioxidant effects is noteworthy. For example, it has been identified in lupin flour, which is known to possess antioxidant properties nih.gov. Further investigation into the specific contribution of Methyl tetradecanoate to these activities is warranted to ascertain its therapeutic potential in treating inflammatory conditions and diseases associated with oxidative stress.

The following table summarizes some of the observed bioactivities of extracts containing Methyl tetradecanoate.

Source Organism/ExtractIdentified BioactivityPotential Therapeutic Application
Paratapes undulatus (clam) extractAntibacterial, Antibiofilm researchgate.netDevelopment of novel antibiotics
Limnothrix planktonica SN4 (cyanobacterium) extractAntibacterial beonchip.comTreatment of bacterial infections
Lupin flourAntioxidant nih.govPrevention/treatment of oxidative stress-related diseases

Role in Drug Delivery Systems (e.g., Niosome-based drug transport)

While direct and extensive research specifically detailing the use of Methyl tetradecanoate as a primary component in drug delivery systems like niosomes is limited, the physicochemical properties of fatty acid esters suggest a potential role. Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and delivery mdpi.commdpi.comjddtonline.info.

Fatty acid esters are known to be used in the preparation of various drug delivery systems, including microemulsions and as penetration enhancers in transdermal formulations ijbmsp.orgnih.govnih.gov. Given that niosome formation involves the self-assembly of amphiphilic molecules, it is plausible that Methyl tetradecanoate, as a lipophilic compound, could be incorporated into the lipid bilayer of niosomes. This incorporation could potentially influence the physical characteristics of the niosomes, such as their size, stability, and drug-loading capacity. However, further research is required to specifically evaluate the utility of Methyl tetradecanoate in niosome-based drug transport and other drug delivery platforms.

Biomarker Discovery and Diagnostic Applications (e.g., in metabolomics)

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, has emerged as a powerful tool for biomarker discovery nih.govsemanticscholar.orgmdpi.com. Volatile organic compounds (VOCs) and lipid metabolites are among the classes of molecules that are actively being investigated as potential non-invasive biomarkers for various diseases, including cancer and cardiovascular conditions nih.govfrontiersin.orgaccscience.com.

While there is no conclusive evidence to date that specifically identifies Methyl tetradecanoate as a definitive biomarker for any particular disease, its parent fatty acid, tetradecanoic acid (myristic acid), has been identified as a potential biomarker in certain conditions. For instance, a metabolomic study on Moyamoya disease revealed altered levels of myristic acid in patients compared to healthy controls nih.gov. As the methyl ester of myristic acid, Methyl tetradecanoate could also be a candidate for investigation in metabolomic studies. Its volatility also suggests it could be explored as a potential component of the "volatilome," the profile of VOCs that can be detected in breath, urine, or blood and may be indicative of disease states nih.govfrontiersin.orgaccscience.com. Further targeted research is necessary to determine if altered levels of Methyl tetradecanoate are specifically associated with any disease and to validate its potential as a diagnostic or prognostic biomarker.

Research into Pharmaceutical Excipient Development

Pharmaceutical excipients are inactive substances formulated alongside the active ingredient of a medication, for the purpose of bulking up solid formulations, aiding in the manufacturing process, or enhancing the stability and bioavailability of the drug. While specific research on Methyl tetradecanoate as a pharmaceutical excipient is not extensively documented, its chemical properties as a fatty acid ester suggest several potential applications.

Given its oily nature and emollient properties, Methyl tetradecanoate could potentially be used in topical and transdermal formulations. Fatty acid esters, such as isopropyl myristate, are commonly used as emollients, solvents, and penetration enhancers in such preparations ijbmsp.orgnih.govnih.govnih.gov. It is plausible that Methyl tetradecanoate could serve a similar function, helping to improve the skin feel of a product or to facilitate the absorption of an active pharmaceutical ingredient through the skin.

In solid dosage forms like tablets, lubricants are essential to prevent the formulation from sticking to the manufacturing equipment pharmaexcipients.comnih.gov. While magnesium stearate is a commonly used lubricant, fatty acid esters are also a recognized class of lubricants nih.gov. Therefore, research into the efficacy of Methyl tetradecanoate as a lubricant in tablet manufacturing could be a potential area of investigation. However, at present, there is a lack of specific studies evaluating its performance in this role.

Agricultural and Pest Management Research

The development of environmentally benign alternatives to synthetic pesticides is a critical area of agricultural research. Biopesticides, which are derived from natural materials, offer a more sustainable approach to pest management mdpi.comcabidigitallibrary.orgnih.govresearchgate.net. Methyl tetradecanoate has been investigated for its potential as a biopesticide due to its observed activity against various agricultural pests.

Development of Environmentally Benign Biopesticides and Crop Protection Agents

Research has demonstrated that Methyl tetradecanoate and its parent compound, tetradecanoic acid, possess insecticidal, nematicidal, and potentially herbicidal properties. These findings support its potential development as a component of environmentally friendly crop protection strategies.

Insecticidal Activity: Methyl tetradecanoate has been identified as a bioactive component in plant extracts with insecticidal properties. For instance, it was found in nut extracts of Areca catechu, which showed larvicidal activity against Aedes mosquitoes ijbmsp.org. The parent compound, tetradecanoic acid, has also demonstrated larvicidal and repellent activity against Aedes aegypti and Culex quinquefasciatus mosquitoes pharmaexcipients.com. These findings suggest that Methyl tetradecanoate could be a valuable component in the formulation of botanical insecticides.

Nematicidal Activity: Plant-parasitic nematodes are a significant threat to crop production worldwide. Research has shown that certain fatty acid methyl esters have nematicidal activity. For example, methyl palmitate and methyl stearate have been shown to be effective against the root-knot nematode Meloidogyne incognita nih.gov. While specific studies on the nematicidal activity of pure Methyl tetradecanoate are not as prevalent, its structural similarity to other nematicidal fatty acid esters suggests it could also be effective against plant-parasitic nematodes nih.govmdpi.comiajavs.orgekb.eg.

Herbicidal Activity: There is some evidence to suggest that fatty acid methyl esters may have herbicidal effects. They can act as adjuvants, enhancing the efficacy of other herbicides, and some may possess inherent phytotoxic properties mdpi.comresearchgate.netnih.govmsstate.edu. One study noted that a mixture of fatty acid methyl esters, including tetradecanoic acid, methyl ester, was identified in a plant extract with herbicidal activity researchgate.net. Further research is needed to fully elucidate the herbicidal potential of Methyl tetradecanoate and its mechanism of action.

The following table summarizes the potential biopesticidal activities of Methyl tetradecanoate and related compounds.

Pest TypeCompoundObserved ActivityPotential Application
Insects (Mosquito larvae)Methyl tetradecanoate (in extract)Larvicidal ijbmsp.orgMosquito control
Insects (Mosquitoes)Tetradecanoic acidLarvicidal and repellent pharmaexcipients.comMosquito control
Nematodes (Root-knot)Methyl palmitate, Methyl stearateNematicidal nih.govControl of plant-parasitic nematodes
WeedsFatty acid methyl esters (mixture)Herbicidal researchgate.netWeed management

Integration into Pheromone-based Insect Control Strategies

Methyl tetradecanoate is being investigated for its role in pheromone-based insect control strategies, which offer a more targeted and environmentally benign alternative to broad-spectrum pesticides unl.edu. These strategies often fall under the umbrella of Integrated Pest Management (IPM), a holistic approach that combines various methods to manage pest populations in a sustainable way groworganic.com. Pheromones, which are chemical signals used by insects for communication, can be harnessed to monitor pest populations, disrupt their mating habits, and lure them into traps groworganic.comresearchgate.net.

Research has shown that certain derivatives of tetradecane, the hydrocarbon parent of methyl tetradecanoate, are effective attractants for agricultural pests. For instance, tetradecane and tetradecanoic acid have been identified as potent attractants for the mirid bugs Apolygus lucorum and Adelphocoris suturalis, which are significant pests for numerous crops in China nih.govfrontiersin.org. Field experiments have demonstrated that traps baited with tetradecane can capture a significantly higher number of these bugs compared to other attractants or control traps nih.govfrontiersin.org. While this research focused on the alkane and the carboxylic acid, it highlights the potential of C14 compounds in insect attraction. The volatile nature of methyl tetradecanoate makes it a plausible candidate for use in such attractant-based control methods.

The integration of such compounds into IPM programs can take several forms csstc.org:

Monitoring: Pheromone-baited traps can help in the early detection of pest presence and in monitoring their population levels, allowing for more precise and timely interventions.

Mating Disruption: By releasing a high concentration of a synthetic pheromone, the ability of male insects to locate females for mating is disrupted, leading to a reduction in the next generation's population unl.edugroworganic.com.

Further research is needed to fully elucidate the specific role of methyl tetradecanoate as a pheromone or kairomone for various insect species and to optimize its use in practical pest management strategies.

Biofuel and Renewable Energy Research

Methyl tetradecanoate is a significant component in the field of biofuel research, particularly in the context of biodiesel.

Enhancement of Biodiesel Properties and Production Efficiency

The composition of FAMEs in biodiesel, including the proportion of methyl tetradecanoate, has a direct impact on key fuel characteristics:

Cetane Number: This is a measure of the fuel's ignition quality. Biodiesel generally has a higher cetane number than petroleum-based diesel, leading to improved combustion and engine performance mdpi.comnrel.gov.

Lubricity: Biodiesel exhibits superior lubricity, which can help to reduce wear and tear on engine components mdpi.comnrel.gov.

Cold Flow Properties: The presence of saturated FAMEs like methyl tetradecanoate can influence the cloud point and pour point of biodiesel, which are critical parameters for its use in cold climates nrel.gov.

Oxidative Stability: The degree of saturation of the FAMEs affects the fuel's stability over time. Saturated esters are generally more stable than their unsaturated counterparts.

Research into biodiesel production is focused on improving efficiency and reducing costs. This includes the development of more effective catalysts for the transesterification process. Both homogeneous and heterogeneous catalysts are being explored to enhance reaction rates and product yields mdpi.comresearchgate.netmdpi.com. The use of solid catalysts is particularly attractive as it simplifies the purification of the final biodiesel product mdpi.com.

The following table provides a general overview of how different fatty acid methyl esters can influence biodiesel properties.

PropertyInfluence of Saturated FAMEs (e.g., Methyl Tetradecanoate)Influence of Unsaturated FAMEs (e.g., Methyl Oleate)
Cetane Number Generally higherGenerally lower
Oxidative Stability HigherLower
Cold Flow Properties Can increase cloud and pour pointsGenerally improve cold flow properties
Viscosity Can be higherCan be lower

Exploration as a Component in Advanced Biofuel Formulations

Beyond its role in conventional biodiesel, there is interest in exploring the use of specific fatty acid methyl esters like methyl tetradecanoate in advanced biofuel formulations. These advanced biofuels aim to overcome some of the limitations of first-generation biofuels and may include bio-jet fuels and specialized diesel blends.

The precise composition of FAMEs can be tailored to achieve desired fuel properties. For instance, by controlling the feedstock and production process, it may be possible to produce biofuels with an optimized balance of different methyl esters to meet specific performance targets. The investigation of methyl tetradecanoate in such formulations is part of a broader effort to develop next-generation biofuels with improved performance and sustainability profiles.

Advanced Materials and Industrial Chemistry Research

Methyl tetradecanoate also finds applications in the field of materials science and industrial chemistry, particularly in the development of biodegradable products.

Development of Novel Biodegradable Surfactants and Emulsifiers

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, and they are widely used in detergents, emulsifiers, and foaming agents. Many conventional surfactants are derived from petroleum and can have a negative environmental impact directresearchpublisher.org. There is, therefore, a significant research effort focused on developing biodegradable surfactants from renewable resources directresearchpublisher.orgmdpi.com.

Fatty acid methyl esters, including methyl tetradecanoate, are valuable precursors in the synthesis of "green" surfactants. These bio-based surfactants are generally more biodegradable and have lower toxicity than their petrochemical counterparts researchgate.net. One important class of such surfactants is methyl ester sulfonates (MES), which are produced by the sulfonation of FAMEs. MES have shown promise as effective surfactants with good cleaning properties and high biodegradability directresearchpublisher.org.

The development of biodegradable surfactants from natural sources like plant seed oils involves the conversion of the triglycerides in these oils into methyl esters, which are then further processed to create the final surfactant product. The properties of the resulting surfactant, such as its emulsifying ability and stability, are influenced by the chain length and degree of saturation of the fatty acid methyl esters used as starting materials directresearchpublisher.orgmdpi.com.

Research in this area is ongoing, with a focus on:

Utilizing non-food feedstocks to avoid competition with food production directresearchpublisher.org.

Developing efficient and environmentally friendly synthesis methods.

Characterizing the performance and biodegradability of these novel surfactants in various applications.

Research into Sustainable Lubricant Formulations

Methyl tetradecanoate is a component of interest in the development of sustainable and environmentally friendly lubricants. As a fatty acid methyl ester (FAME), it is derived from renewable biological sources, presenting a biodegradable alternative to traditional mineral oil-based lubricants lyellcollection.org. Research has identified methyl tetradecanoate as a constituent in biolubricants synthesized from various plant-based oils, including coconut oil, neem oil, and palm oil.

The investigation into plant-oil-based lubricants is driven by the need to reduce the environmental impact of lubricants, which can be significant due to spills and leakage mdpi.com. These bio-based lubricants are recognized for their potential to replace mineral oil lubricants, addressing issues related to the depletion of crude oil resources and environmental harm lyellcollection.org. The chemical modification of vegetable oils through processes like transesterification yields FAMEs, including methyl tetradecanoate, which form the base stock for these new lubricant formulations lyellcollection.orgcreative-proteomics.com.

Studies analyzing the properties of these synthesized biolubricants have shown promising results. Key lubricating properties such as density, viscosity, and viscosity index are often comparable to those of commercial industrial oils lyellcollection.org. While challenges remain in areas like improving the purity and shelf life of biolubricants, the research indicates that esters from plant oils can serve as a viable foundation for sustainable lubricant formulations lyellcollection.org. The inherent biodegradability of compounds like methyl tetradecanoate is a critical factor in this research direction mdpi.com.

Applications in Polymer Chemistry as Additives and Plasticizers

The direct application of methyl tetradecanoate as a primary additive or plasticizer in polymer chemistry is not extensively documented in available research. Plasticizers are additives used to increase the flexibility and durability of polymers europa.eu. While a wide range of chemicals, including various esters like phthalates, adipates, and sebacates, are commonly used for this purpose, specific research detailing the use of methyl tetradecanoate in this capacity is limited mdpi.com.

However, research in related areas of polymer science has explored the use of derivatives of tetradecanoic acid. For instance, studies have described the synthesis of bioplastics and polyesters from methyl ω-hydroxytetradecanoic acid, a monomer derived from a fermentation process nih.govlibretexts.org. In this context, the fatty acid derivative is not used as an additive but serves as a fundamental building block for the polymer itself nih.govlibretexts.org. This research focuses on creating new bio-based polymers rather than modifying existing ones with methyl tetradecanoate.

Therefore, while the broader family of fatty acid esters is relevant to polymer science, the specific role of methyl tetradecanoate as an additive or plasticizer remains an area with minimal dedicated research findings.

Food Science and Flavor Chemistry Research

Investigation of its Role in Flavor and Aroma Profiles of Food Products

Methyl tetradecanoate is recognized for its contribution to the flavor and aroma profiles of various food products and is used commercially as a flavoring agent usda.govresearchgate.net. It is a naturally occurring plant metabolite found in a number of foods and plants researchgate.net. As a fatty acid methyl ester, it belongs to a class of compounds that can impart specific sensory characteristics to foods usda.gov.

The compound is described as having a honey and orris-like flavor at trace levels, which contributes to the complex sensory tapestry of foods in which it is present researchgate.net. Its role as a flavor component highlights the importance of fatty acid esters in food science for both naturally occurring flavor profiles and for use as approved food additives usda.govresearchgate.net.

Studies on Sensory Perceptions and Food Matrix Interactions

The sensory perception of methyl tetradecanoate is characterized by a distinct profile that contributes to its function as a flavor and fragrance ingredient. Organoleptic studies and databases describe its aroma and taste with several key descriptors. While detailed research on the interaction of methyl tetradecanoate within specific food matrices is limited, its inherent sensory properties are well-defined.

Recent scientific inquiry has explored the possibility of a sixth taste modality dedicated to the perception of lipids, mediated by receptors like lingual CD36 which detect long-chain fatty acids researchgate.net. Although this research focuses on free fatty acids rather than esters, it underscores the complex mechanisms involved in the oro-sensory perception of lipid-based molecules like methyl tetradecanoate researchgate.net. The "fatty" descriptor associated with methyl tetradecanoate aligns with this broader area of sensory science.

The table below summarizes the reported organoleptic properties of methyl tetradecanoate.

Sensory Aspect Descriptor(s) Source
Odor Fatty, Waxy, Orris, Petal mubychem.com
Odor Honey & orris-like researchgate.net
Taste Honey & orris-like (at trace levels) researchgate.net

Environmental Science and Ecotoxicology

Biodegradation Pathways and Environmental Fate Studies

As a fatty acid methyl ester (FAME), methyl tetradecanoate is considered to be readily biodegradable in the environment mubychem.com. Its environmental fate is governed by its physicochemical properties and its susceptibility to microbial degradation. The biodegradation pathway for FAMEs is a well-understood, multi-step process that occurs under both aerobic and anaerobic conditions lyellcollection.orgcreative-proteomics.com.

The initial step in the biodegradation of methyl tetradecanoate is hydrolysis, or de-esterification lyellcollection.orgcreative-proteomics.com. This reaction, which can be catalyzed by microbial lipase enzymes, cleaves the ester bond to form tetradecanoic acid (myristic acid) and methanol (B129727) creative-proteomics.com.

Following hydrolysis, the two products are metabolized through separate, well-established pathways:

Tetradecanoic Acid : The resulting fatty acid undergoes sequential degradation through the β-oxidation pathway. In each cycle of this process, a two-carbon unit is removed in the form of acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle to produce energy creative-proteomics.comresearchgate.net.

Methanol : The methanol released during hydrolysis is readily biodegraded by a wide range of microorganisms under both aerobic and anaerobic conditions lyellcollection.orgcreative-proteomics.com.

Regarding its broader environmental fate, if released into the atmosphere, methyl tetradecanoate is expected to exist as a vapor and be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 24 hours usda.gov. If released into soil or water, it is expected to adsorb to soil particles and sediment due to its low water solubility and high octanol/water partition coefficient usda.gov.

The table below summarizes key aspects of the environmental fate of methyl tetradecanoate.

Environmental Compartment Process Outcome Source
Soil/Water BiodegradationHydrolysis to tetradecanoic acid and methanol, followed by β-oxidation of the fatty acid. lyellcollection.orgcreative-proteomics.com
Soil MobilityExpected to have no mobility due to high adsorption to soil particles. usda.gov
Water MobilityExpected to adsorb to suspended solids and sediment. usda.gov
Atmosphere DegradationReaction with hydroxyl radicals. usda.gov

Ecological Impact Assessments in Aquatic and Terrestrial Ecosystems

Methyl tetradecanoate, a fatty acid methyl ester, is subject to ecological impact assessments to determine its potential effects on various environmental compartments. These assessments focus on its behavior and toxicity in both aquatic and terrestrial ecosystems, considering its environmental fate, including persistence, bioaccumulation, and toxicity to representative organisms.

Aquatic Ecosystems

The potential for methyl tetradecanoate to cause harm in aquatic environments is a key area of investigation. Hazard statements suggest that the substance may cause long-lasting harmful effects to aquatic life tcichemicals.comtcichemicals.com. Ecotoxicological studies provide specific data on its acute toxicity to various aquatic organisms.

Research findings indicate that methyl tetradecanoate has a relatively low level of acute toxicity to fish. For the freshwater fish species Brachydanio rerio (Zebra Danio), the 96-hour median lethal concentration (LC50) was determined to be >= 1700 mg/L in a semi-static test fishersci.ie. This suggests that high concentrations are required to cause acute mortality in this species. The European Chemicals Agency (ECHA) registration dossier also includes data on short-term toxicity to fish, aquatic invertebrates, and algae, which are crucial for a comprehensive aquatic risk assessment europa.eu.

In terms of environmental fate in water, methyl tetradecanoate is expected to adsorb to suspended solids and sediment due to its estimated soil organic carbon-water partitioning coefficient (Koc) nih.gov. While it is expected to biodegrade rapidly in aerobic waters, its low water solubility and potential for volatilization are also important factors fishersci.ienih.gov. The estimated volatilization half-lives are short for a model river (5 hours) and a model lake (6.2 days), though this process is likely slowed by adsorption to sediment nih.gov. An estimated bioconcentration factor (BCF) of 540 suggests a high potential for bioconcentration in aquatic organisms; however, this may be offset by a rapid metabolism rate within the organisms nih.gov.

OrganismSpeciesEndpointDurationValue
Freshwater FishBrachydanio rerio (Zebra Danio)LC5096 hours>= 1700 mg/L fishersci.ie

Terrestrial Ecosystems

The ECHA registration dossier includes endpoints for assessing terrestrial toxicity, covering toxicity to soil macroorganisms (such as earthworms), terrestrial arthropods, terrestrial plants, and soil microorganisms europa.eu. While specific data for methyl tetradecanoate's toxicity to these organisms are not detailed in the readily available literature, the expectation of rapid biodegradation suggests that exposure concentrations and duration in the soil environment may be limited. The compound's transport and distribution in the soil are influenced by its adsorption and desorption characteristics europa.eu.

ParameterMediumFinding
BiodegradationAerobic SoilExpected to rapidly biodegrade nih.gov
BiodegradationAerobic WaterExpected to rapidly biodegrade nih.gov
Bioconcentration Factor (BCF)Aquatic Organisms540 (Estimated), suggesting high potential nih.gov
PersistenceGeneralConsidered readily biodegradable, but may persist due to low water solubility fishersci.ie
AdsorptionWater/SoilExpected to adsorb to suspended solids and sediment nih.gov

Future Perspectives and Grand Challenges in Methyl Tetradecanoate Research

Interdisciplinary Research and Systems Biology Approaches

The complexity of biological systems producing and utilizing methyl tetradecanoate (B1227901) necessitates a shift from siloed research to more integrated, interdisciplinary strategies. The convergence of biology, chemistry, engineering, and computational science is crucial for a comprehensive understanding and manipulation of the metabolic networks involved in its lifecycle.

Systems biology, in particular, offers a powerful lens through which to view the intricate web of interactions governing the synthesis and function of methyl tetradecanoate. By employing multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct detailed models of the cellular machinery. These models are instrumental in identifying metabolic bottlenecks, predicting the effects of genetic modifications, and ultimately designing more efficient production strategies. For instance, the integration of multi-omics datasets can help elucidate the regulatory networks that control fatty acid metabolism, providing a roadmap for targeted genetic engineering to enhance the production of specific fatty acid methyl esters like methyl tetradecanoate. mdpi.comresearchgate.net

The application of systems biology is not limited to production. It can also be used to understand the compound's interactions within complex biological environments. For example, in the context of human health, systems biology can help unravel the role of fatty acid esters in cellular signaling and metabolism. While much of the current research in this area has focused on broader fatty acid metabolism in diseases like non-alcoholic fatty liver disease, the methodologies are directly applicable to studying the specific effects of methyl tetradecanoate. nih.govrsc.orgacs.org

Table 1: Key Disciplines and Their Contributions to Methyl Tetradecanoate Research

Discipline Contribution
Genomics Identifies genes involved in fatty acid biosynthesis and metabolism.
Transcriptomics Analyzes gene expression levels to understand regulatory networks.
Proteomics Studies the proteins that catalyze the production and modification of methyl tetradecanoate.
Metabolomics Quantifies the levels of methyl tetradecanoate and related metabolites to assess pathway flux.
Computational Biology Integrates multi-omics data to create predictive models of cellular behavior.

| Chemical Engineering | Designs and optimizes bioreactors and downstream processing for efficient production. |

Harnessing Synthetic Biology and Metabolic Engineering for Novel Functions

Synthetic biology and metabolic engineering are at the forefront of efforts to repurpose and enhance the production of methyl tetradecanoate for novel applications beyond biofuels. By treating biological systems as engineerable platforms, scientists can design and construct new metabolic pathways or modify existing ones to produce desired molecules with high precision and efficiency. mdpi.comnih.govrsc.org

A primary focus of metabolic engineering has been to increase the yield and productivity of fatty acid methyl esters (FAMEs), including methyl tetradecanoate, in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. oup.comnih.govresearchgate.net Key strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. wikipedia.org

Overexpression of Key Enzymes: Boosting the expression of enzymes directly involved in the fatty acid biosynthesis pathway.

Introduction of Heterologous Enzymes: Incorporating enzymes from other organisms with desirable properties, such as wax ester synthases and methyl transferases, to facilitate the conversion of fatty acids to methyl esters. oup.comnih.gov

Advanced Genetic Tools: Utilizing tools like CRISPR-Cas9 for precise genome editing and dynamic sensor-regulator systems to monitor and control metabolic flux in real-time. rsc.orgnih.gov

Beyond optimizing production, synthetic biology opens the door to creating novel functions for methyl tetradecanoate. By engineering specific modifications to its chemical structure, it may be possible to develop derivatives with unique properties for applications in pharmaceuticals, specialty chemicals, and advanced materials.

Table 2: Metabolic Engineering Strategies for Enhanced FAME Production

Strategy Description Target Microorganism(s)
Pathway Upregulation Increasing the expression of genes in the native fatty acid synthesis pathway. E. coli, S. cerevisiae
Precursor Funneling Engineering central metabolism to direct more carbon flux towards acetyl-CoA. E. coli, S. cerevisiae
Heterologous Expression Introducing genes from other species to create novel production pathways. E. coli, Yarrowia lipolytica researchgate.net

| Dynamic Regulation | Implementing genetic circuits that respond to cellular conditions to balance growth and production. | E. coli nih.gov |

Addressing Scale-Up and Industrialization Challenges in Sustainable Production

Translating laboratory-scale successes in methyl tetradecanoate production to an industrial scale presents a significant set of challenges. The economic viability of microbial-based production is a primary hurdle, with costs associated with feedstocks, fermentation, and downstream processing often being prohibitive. mdpi.commdpi.com

Key challenges in scale-up and industrialization include:

Bioreactor Design and Optimization: Designing efficient and scalable bioreactors is crucial for maintaining optimal growth and production conditions for the engineered microorganisms. Factors such as oxygen transfer, mixing, and temperature control must be carefully managed to maximize productivity. researchgate.netwikipedia.org

Downstream Processing and Purification: Separating and purifying methyl tetradecanoate from the fermentation broth can be energy-intensive and costly. The development of efficient and cost-effective extraction and purification methods is essential for economic feasibility.

Techno-Economic Analysis: Rigorous techno-economic modeling is necessary to evaluate the commercial viability of different production strategies and to identify key cost drivers. Such analyses can guide research and development efforts towards the most promising avenues for cost reduction. mdpi.commdpi.com

Recent studies have highlighted the potential for significant cost reductions through process optimization and the co-production of valuable byproducts. For example, a techno-economic analysis of biodiesel production from microbial oil suggested that increasing the plant capacity and lipid yield could make the process competitive with conventional biofuels. mdpi.com

Regulatory Science and Policy Implications for New Applications

The introduction of methyl tetradecanoate into new applications, particularly in the food, cosmetic, and pharmaceutical industries, is subject to a complex web of regulatory frameworks. Navigating these regulations is a critical challenge that requires a deep understanding of the scientific data needed to demonstrate safety and efficacy.

In the United States, the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) are the primary regulatory bodies governing the use of chemical substances. For food applications, a substance may be approved as a food additive or be "Generally Recognized as Safe" (GRAS). ebi.ac.uk Methyl myristate (an alternative name for methyl tetradecanoate) has been granted GRAS status for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). nih.gov

For cosmetic applications, the FDA regulates ingredients under the Federal Food, Drug, and Cosmetic Act and the Modernization of Cosmetics Regulation Act of 2022. hmdb.caresearchgate.net In the context of pharmaceuticals, if methyl tetradecanoate is used as an inactive ingredient, or excipient, it would be evaluated as part of a New Drug Application (NDA). The FDA has also initiated a pilot program to review novel excipients independently, which could streamline the approval process for new applications of compounds like methyl tetradecanoate. rsc.orgmdpi.comnih.gov

The regulatory landscape for bio-based chemicals is still evolving. mdpi.com Challenges include the lack of standardized testing protocols and the need for comprehensive life cycle assessments to validate the environmental benefits of these products. oup.com Policy incentives, such as tax credits and grants for green chemistry initiatives, can play a crucial role in promoting the development and adoption of sustainable, bio-based chemicals like methyl tetradecanoate. mdpi.comnih.gov

Development of Smart Materials and Responsive Systems Incorporating Methyl Tetradecanoate

The unique physicochemical properties of methyl tetradecanoate, such as its long aliphatic chain and ester functionality, make it an intriguing candidate for the development of smart materials and responsive systems. Smart materials are designed to respond to external stimuli, such as temperature, pH, or light, in a controlled and predictable manner.

While direct research on smart materials incorporating methyl tetradecanoate is still in its nascent stages, the broader class of fatty acid esters has shown promise in various applications. For instance, they can be used as phase change materials (PCMs) for thermal energy storage. PCMs absorb and release large amounts of latent heat during their phase transitions (e.g., from solid to liquid), making them useful for applications such as temperature-regulating textiles and building materials.

Furthermore, the amphiphilic nature of molecules derived from fatty acid esters can be exploited to create self-assembling systems, such as micelles and vesicles. These structures can encapsulate and deliver active compounds, opening up possibilities for applications in drug delivery and personal care products. The responsiveness of these systems could be tuned by modifying the chemical structure of the fatty acid ester, for example, by introducing stimuli-responsive functional groups.

The development of smart materials based on methyl tetradecanoate will require a multidisciplinary approach, combining expertise in materials science, polymer chemistry, and nanotechnology. The ability to precisely control the structure and properties of methyl tetradecanoate derivatives through synthetic chemistry will be key to unlocking their potential in this exciting field.

Exploration of Chiral Methyl Tetradecanoate Derivatives and Their Bioactivities

Chirality, or "handedness," is a fundamental property of many biological molecules, and the different enantiomers (mirror-image isomers) of a chiral compound can exhibit vastly different biological activities. While methyl tetradecanoate itself is not chiral, the introduction of chiral centers into its structure could lead to the discovery of derivatives with novel and potent bioactivities.

The exploration of chiral derivatives of fatty acids is an active area of research. For example, branched-chain fatty acids, which can be chiral depending on the position of the branch, have been shown to possess a range of biological effects, including anti-inflammatory and anti-cancer properties. rsc.org The specific stereochemistry of these molecules can significantly influence their interaction with biological targets such as enzymes and receptors. nih.gov

The synthesis of optically active methyl tetradecanoate derivatives presents a significant chemical challenge, requiring the development of stereoselective synthetic methods. However, the potential rewards are substantial. Chiral derivatives could find applications as:

Pharmaceuticals: Enantiomerically pure drugs often have improved therapeutic indices and reduced side effects compared to their racemic mixtures.

Agrochemicals: Chiral pesticides and herbicides can be more effective and have a lower environmental impact.

Probes for Biological Research: Chiral lipids are valuable tools for studying the stereospecific interactions of lipids with proteins and membranes. nih.gov

The investigation of chiral methyl tetradecanoate derivatives will require close collaboration between synthetic chemists, biochemists, and pharmacologists to design, synthesize, and evaluate the biological activities of these novel compounds.

Table 3: Potential Bioactivities of Chiral Methyl Tetradecanoate Derivatives

Potential Bioactivity Rationale
Anti-inflammatory Branched-chain fatty acids have demonstrated anti-inflammatory effects. rsc.org
Antimicrobial Fatty acid esters have shown antimicrobial activity. researchgate.netscielo.br
Anticancer Certain branched-chain fatty acids exhibit anticarcinogenic properties. gerli.com

| Enzyme Inhibition | Chiral molecules can selectively inhibit specific enzymes involved in disease pathways. |

Q & A

Advanced Research Question

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., B16F10 melanoma) with dose-response curves (IC₅₀ calculation) .
  • Apoptosis induction : Monitor caspase-3 activation via fluorescence assays.
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine). Validate specificity using siRNA knockdown of target pathways .

What methods are used to determine the enthalpy of vaporization (ΔvapH) of methyl tetradecanoate?

Basic Research Question

  • Vapor pressure measurements : Apply the Clausius-Clapeyron equation to data from ebulliometry or static methods.
  • Calorimetry : Use isothermal titration calorimetry (ITC) for direct measurement. Reported values range from 65.3 kJ/mol (at 498 K) to 87.0 kJ/mol (at 313 K) due to temperature dependence .

How can methyl tetradecanoate be quantified in natural product extracts with overlapping chromatographic peaks?

Advanced Research Question

  • GC with flame ionization detection (FID) : Optimize split ratios to reduce co-elution.
  • Two-dimensional GC (GC×GC) : Enhances separation using orthogonal column phases.
  • Mass spectral deconvolution : Software tools (e.g., AMDIS) isolate target ion fragments (m/z 74 for methyl esters) from complex backgrounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.